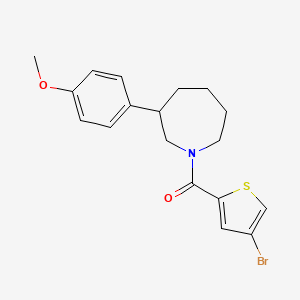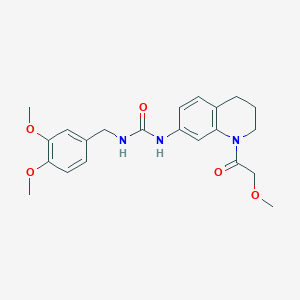
(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective agonist of the α2/α3-subtypes of the GABA-A receptor. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which enhances the binding of GABA to its own binding site. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to sedation and anxiolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated by its interaction with the GABA-A receptor. The compound produces sedative and anxiolytic effects by enhancing the inhibitory effect of GABA on neuronal activity. It also has muscle relaxant properties, which make it useful for the treatment of muscle spasms and convulsions.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is its selectivity for the α2/α3-subtypes of the GABA-A receptor. This allows for more precise targeting of specific receptor subtypes, which can lead to a better understanding of their physiological and pharmacological roles. However, the compound has limited solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on (4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone. One area of interest is the development of more selective and potent agonists of the α2/α3-subtypes of the GABA-A receptor. This could lead to the development of more effective treatments for anxiety, insomnia, and other sleep-related disorders. Another area of research is the investigation of the long-term effects of GABA-A receptor activation on neuronal function and plasticity. This could provide insights into the mechanisms underlying the development of tolerance and dependence on benzodiazepines. Finally, the use of this compound in animal models of neurological and psychiatric disorders could provide valuable information on the role of the GABA-A receptor in these conditions.
Synthesis Methods
The synthesis of (4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves a multistep process. The starting material is 4-bromothiophene-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3-(4-methoxyphenyl)azepan-1-amine in the presence of triethylamine to yield the desired product. The purity and yield of the product can be improved by using column chromatography.
Scientific Research Applications
(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone has been widely used in scientific research for its ability to selectively activate the α2/α3-subtypes of the GABA-A receptor. This receptor subtype is involved in the regulation of anxiety, sedation, and sleep. Therefore, this compound has potential applications in the treatment of anxiety disorders, insomnia, and other sleep-related disorders.
properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c1-22-16-7-5-13(6-8-16)14-4-2-3-9-20(11-14)18(21)17-10-15(19)12-23-17/h5-8,10,12,14H,2-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRHWJNTZREBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2421653.png)
![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)
![3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2421659.png)
![Diethyl 3-methyl-5-(2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2421660.png)



![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)

![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)
![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)
![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)
![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)